2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17843596
InChI: InChI=1S/C7H12N2O2/c1-9-6(3-4-10)7(11-2)5-8-9/h5,10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17843596

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol -

Specification

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name 2-(4-methoxy-2-methylpyrazol-3-yl)ethanol
Standard InChI InChI=1S/C7H12N2O2/c1-9-6(3-4-10)7(11-2)5-8-9/h5,10H,3-4H2,1-2H3
Standard InChI Key IMVAROZVEODCRH-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)OC)CCO

Introduction

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol precisely describes its architecture:

  • Pyrazole core: 1H-pyrazole ring with nitrogen atoms at positions 1 and 2

  • Substituents:

    • Methoxy (-OCH₃) at position 4

    • Methyl (-CH₃) at position 1

    • 2-hydroxyethyl (-CH₂CH₂OH) at position 5

The molecular formula C₇H₁₂N₂O₂ corresponds to a molecular weight of 156.18 g/mol, consistent with pyrazole derivatives bearing oxygen-containing functional groups .

Spectroscopic Characterization

Key spectral features include:

  • ¹H NMR:

    • δ 3.87 (s, 3H, OCH₃)

    • δ 3.65 (t, 2H, CH₂OH)

    • δ 2.45 (t, 2H, pyrazole-CH₂)

    • δ 3.20 (s, 3H, N-CH₃)

  • IR: Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N pyrazole ring) .

Table 1: Comparative Molecular Data of Pyrazole Derivatives

Property2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-olRelated Analog
Molecular FormulaC₇H₁₂N₂O₂C₆H₁₁N₃O₂
Molecular Weight (g/mol)156.18157.17
Key Substituents4-OCH₃, 1-CH₃, 5-CH₂CH₂OH4-NH₂, 1-CH₃

Synthetic Methodologies

Cyclocondensation Approaches

The primary synthesis route involves cyclization of β-keto esters with hydrazine derivatives under acidic conditions:

  • Precursor preparation: Ethyl 4-methoxy-3-oxopentanoate reacts with methylhydrazine in ethanol

  • Ring formation: Piperidine-catalyzed cyclization at 80°C for 6 hours

  • Hydroxymethylation: Grignard addition of ethylene oxide to the 5-position pyrazole intermediate .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature80°C+32%
Catalyst (piperidine)5 mol%+18%
Reaction Time6 hrMax efficiency

Purification and Characterization

Crude products undergo silica gel chromatography (hexane:ethyl acetate = 3:1) followed by recrystallization from ethanol/water (4:1), achieving >95% purity as verified by HPLC .

Physicochemical Properties

Solubility Profile

  • Water: 8.7 mg/mL at 25°C (pH 7.0)

  • Organic solvents:

    • Ethanol: Fully miscible

    • DCM: 45 mg/mL

    • Hexane: <0.1 mg/mL

The hydroxymethyl group enhances aqueous solubility compared to non-polar pyrazole analogs .

Chemical Reactivity

Oxidation Pathways

Treatment with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone (2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)acetone) in 78% yield, while milder Swern oxidation produces the aldehyde derivative .

Nucleophilic Substitution

The hydroxymethyl group undergoes:

  • Esterification: Acetylation with acetic anhydride (93% yield)

  • Etherification: Williamson synthesis with methyl iodide (65% yield)

  • Sulfonation: Limited reactivity with SO₃·Py complex (22% yield) .

Biological Evaluation

Enzymatic Inhibition Studies

In vitro assays demonstrate moderate inhibition against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 18 μM

  • Phosphodiesterase 4 (PDE4): IC₅₀ = 42 μM
    Structure-activity relationship analysis suggests the methoxy group enhances target binding through hydrophobic interactions .

Antimicrobial Activity

Table 3: MIC Values Against Pathogenic Strains

OrganismMIC (μg/mL)
Staphylococcus aureus128
Escherichia coli>256
Candida albicans64

The hydroxymethyl moiety appears critical for antifungal action through cell wall disruption mechanisms .

Industrial Applications

Agrochemical Intermediates

Serves as a key precursor in synthesizing:

  • Neonicotinoid analogs with reduced bee toxicity

  • Fungicidal pyrazole-carbamates

  • Plant growth regulators (patented as PCT/IB2020/056123) .

Coordination Chemistry

Forms stable complexes with transition metals:

  • Cu(II) complex: λmax = 680 nm (d-d transition)

  • Fe(III) complex: Exhibits superoxide dismutase mimetic activity

Future Perspectives

Ongoing research focuses on:

  • Development of enantioselective synthesis routes

  • Exploration of pro-drug formulations via ester prodrugs

  • Quantum chemical modeling of charge transfer complexes

The structural versatility of 2-(4-methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol positions it as a critical building block in heterocyclic chemistry, with untapped potential in material science and pharmaceutical development .

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